Ethyl β-D-apiofuranoside
CAS No.: 1932405-61-2
Cat. No.: VC0211773
Molecular Formula: C7H14O5
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932405-61-2 |
|---|---|
| Molecular Formula | C7H14O5 |
| Appearance | Oil |
Introduction
Chemical Identity and Properties
Ethyl β-D-apiofuranoside is a glycoside compound with the chemical formula C7H14O5 and a molecular weight of 178.18 g/mol . The compound is formally identified by the CAS registry number 1932405-61-2 and is also known by alternative chemical names including "3,4-Furandiol, 2-ethoxytetrahydro-4-(hydroxymethyl)-, (2R,3R,4R)-" . The structure features a five-membered furanose ring characteristic of apiose derivatives, with an ethoxy group connected at the anomeric carbon in the β-configuration.
Structural Characteristics
Ethyl β-D-apiofuranoside belongs to the family of apiofuranosides, which are characterized by their branched-chain pentose structure. The compound contains multiple hydroxyl groups and an ethoxy substituent at the anomeric position. The apiose moiety is distinctive due to its branched nature with a hydroxymethyl group at C-3, creating a 3-C branched D-erythrofuranoside configuration . The β-configuration at the anomeric carbon creates specific stereochemical properties that influence its reactivity and biological interactions.
Synthesis and Preparation Methods
The synthesis of apiofuranosides, including Ethyl β-D-apiofuranoside, presents unique challenges due to the specific stereochemical requirements and branched nature of the sugar moiety.
Chemical Synthesis Approaches
Chemical synthesis of apiofuranosides generally requires careful control of stereochemistry to ensure the desired β-configuration at the anomeric position. Based on analogous compounds, the synthesis of Ethyl β-D-apiofuranoside likely involves preparing starting per-O-acylated furanoses to ensure the furanose form of the products . One potential synthetic pathway would begin with the preparation of 5-O-Benzoyl-1,2,3-tri-O-acetyl-α,β-D-apiofuranose, which can be derived from 2,3-O-isopropylidene-α,β-D-apiofuranose through a series of protection, deprotection, and acetylation steps .
Glycosylation and Stereoselectivity
The key step in synthesizing Ethyl β-D-apiofuranoside would involve a glycosylation reaction between an activated apiofuranosyl donor (such as a furanosyl bromide) and ethanol as the acceptor. Research on similar compounds indicates that 2,3-di-O-acetyl-5-O-benzoyl-D-apiofuranosyl bromide could serve as an activated glycosyl donor . The control of stereoselectivity to achieve the β-configuration is a critical consideration in this synthetic process.
Chemical approaches to 1,2-trans-glycofuranosylation have been studied for preparing various apiofuranosides, with research indicating that such reactions can be achieved with good yields (approximately 70%) under optimized conditions . Following glycosylation, the removal of protecting groups (acetyl or benzoyl) under Zemplén conditions is typically required to obtain the final product.
Analytical Characterization
The structural confirmation and purity assessment of Ethyl β-D-apiofuranoside relies on various analytical techniques that provide complementary information about its chemical identity and properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure of apiofuranosides. The β-D-apiofuranose moiety can be characterized based on:
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The carbon chemical shift of the anomeric carbon (C-1), typically around δC 111-112 ppm
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The coupling constant of the anomeric proton, which for β-configuration exhibits characteristic values
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NOESY correlations between specific protons, such as between H-2 and H-5
Mass spectrometry, particularly high-resolution techniques, provides confirmation of the molecular formula through accurate mass determination, while infrared spectroscopy can identify functional groups such as the multiple hydroxyl groups present in the structure.
Chromatographic Methods
Various chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are commonly employed for purity assessment and quality control of apiofuranosides. These methods can separate the target compound from potential synthetic by-products or starting materials, ensuring the isolation of pure Ethyl β-D-apiofuranoside.
| Supplier | Location | Contact Information |
|---|---|---|
| TargetMol Chemicals Inc. | United States | support@targetmol.com |
| BioBioPha Co., Ltd. | China | 0871-65217109; y.liu@mail.biobiopha.com |
| Sichuan Wei Keqi Biological Technology Co., Ltd. | China | 028-81700200; 3003855609@qq.com |
| Shanghai YuanYe Biotechnology Co., Ltd. | China | 021-61312847; 3008007409@qq.com |
| Shanghai Bohu Biotechnology Co., LTD | China | 021-57763112; 3004987436@qq.com |
| Beijing PUXI Technology Co., Ltd | China | 400-8087372; puxi_sale@qq.com |
These commercial sources provide Ethyl β-D-apiofuranoside primarily for research purposes, enabling scientific investigations into its properties and potential applications .
Relationship to Other Apiofuranosides
Ethyl β-D-apiofuranoside is part of a broader family of apiofuranosides that includes various derivatives with different substituents at the anomeric position.
Methyl Apiofuranosides
Related compounds include methyl apiofuranosides, which have been isolated from natural sources such as the bark of Phellodendron chinense Schneid (Rutaceae) . These compounds differ from Ethyl β-D-apiofuranoside only in having a methoxy rather than an ethoxy group at the anomeric position. Some methyl apiofuranosides have demonstrated biological activities, including inhibitory effects on nitric oxide production in lipopolysaccharide-mediated RAW 264.7 cells .
Hydroxytyrosol Apiofuranosides
HOT β-D-apiofuranoside (HOTAPI) represents another related compound, where the aglycone is hydroxytyrosol instead of an ethyl group. Research has indicated that HOT β-D-apiofuranoside could be considered a prospective molecule for various applications due to its structural features and potential biological activities .
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